N-Isobutyl-2-(methylamino)acetamide hydrochloride
Overview
Description
N-Isobutyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that belongs to the class of amides. It is also known by its CAS No. 1220028-18-1 .
Molecular Structure Analysis
The molecular formula of N-Isobutyl-2-(methylamino)acetamide hydrochloride is C7H17ClN2O . The molecular weight is 180.68 .Scientific Research Applications
1. Chemical Synthesis and Chromatographic Properties
N-Isobutyl-2-(methylamino)acetamide hydrochloride and its derivatives are utilized as standards for identifying products formed during methylation-fragmentation studies on polysaccharides. These standards, distinguished by their mobilities on paper chromatograms and amino acid analyzers, play a crucial role in the identification of isomers formed from specific residues when certain methylation techniques are used. They also display notable differences in retention times as their trimethylsilyl ethers on gas-liquid chromatography, emphasizing their significance in chromatographic studies (Gorin, 1971).
2. Inhibitory Activity on Detrusor Contraction
A series of compounds, including N-(4-amino-2-butynyl)acetamides which bear structural resemblance to N-Isobutyl-2-(methylamino)acetamide hydrochloride, have been synthesized and assessed for their inhibitory activity on detrusor contraction. These compounds, such as (+)-2-cyclohexyl-N-(4-dimethylamino-2-butynyl)-2-hydroxy-2-phenylacetamide hydrochloride, have demonstrated potent inhibitory activity on detrusor contraction, highlighting their potential as agents for the treatment of overactive detrusor (Take et al., 1992).
3. Synthesis and Optical Resolution in Neurotoxins
The compound has been involved in the synthesis and optical resolution of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid, highlighting its utility in the synthesis of specific neurotoxic compounds. The procedures involved in these syntheses, such as enantioselective hydrolysis, are crucial for yielding specific enantiomers of the neurotoxins, underscoring the compound's role in the precise synthesis of biologically relevant molecules (Hu & Ziffer, 1990).
4. Synthesis and Characterization in Organic Chemistry
N-Isobutyl-2-(methylamino)acetamide hydrochloride is involved in various synthesis and characterization processes in organic chemistry. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound synthesized using related reagents and processes, showcases the intricate steps involved in organic synthesis – acetylation, esterification, and ester interchange. The characterization of these products, involving IR and MS spectroscopy, underscores the compound's role in the detailed synthesis and analytical processes in organic chemistry (Zhong-cheng & Shu, 2002).
Safety And Hazards
The safety precautions for handling N-Isobutyl-2-(methylamino)acetamide hydrochloride include keeping it away from heat/sparks/open flames/hot surfaces and not allowing contact with air . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction .
properties
IUPAC Name |
2-(methylamino)-N-(2-methylpropyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(2)4-9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASPTUVKSNVGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-2-(methylamino)acetamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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